Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a fused bicyclic system containing both an indazole and a carboxylate ester group. It is used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired indazole derivative. The reaction is usually carried out in the presence of a suitable acid catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, while reduction may produce ethyl 6-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Scientific Research Applications
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is widely used in scientific research due to its versatility and biological activity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it acts as a key intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: This compound has a similar core structure but differs in the position of the oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 802541-48-6
The compound features an indazole core, which is known for its diverse pharmacological activities. The presence of the carboxylate moiety is crucial for its interaction with biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various indazole derivatives, including this compound. The compound's activity against cyclooxygenase (COX) enzymes has been a focal point of research.
- Cyclooxygenase Inhibition :
- In Vivo Studies :
Anticancer Activity
Indazole derivatives have also been evaluated for their anticancer properties:
- VEGFR-2 Kinase Inhibition :
- Tumor Growth Reduction :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the indazole structure can enhance biological activity:
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increased anti-inflammatory potency |
Substituents at position 4 | Enhanced COX inhibition |
These modifications are crucial for optimizing the therapeutic potential of the compound.
Case Studies
Several case studies have documented the biological activity of ethyl 6-oxo derivatives:
- Study on COX Inhibition :
- In Vivo Efficacy :
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-4-3-6(13)5-8(7)11-12-9/h2-5H2,1H3,(H,11,12) |
InChI Key |
XOPSGHAOAVAALD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC(=O)C2 |
Origin of Product |
United States |
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